(5-thien-2-yl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula and a CAS number of 194546-14-0. It is classified as a pyrazole derivative featuring a thienyl group, which is indicative of its potential applications in various fields, including medicinal chemistry and material science. This compound has garnered interest due to its unique structural properties and potential biological activities.
The compound is available from various suppliers, including Matrix Scientific, which highlights its relevance in research and industrial applications . It falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms. The presence of the thienyl group enhances its reactivity and interaction with biological systems, making it a valuable candidate for further study.
The synthesis of (5-thien-2-yl-1H-pyrazol-4-yl)methanol typically involves several key steps:
The synthesis can be optimized using various reaction conditions, including temperature control and solvent choice, which significantly influence yield and purity. Techniques such as microwave-assisted synthesis have also been explored to enhance reaction efficiency.
The molecular structure of (5-thien-2-yl-1H-pyrazol-4-yl)methanol consists of a pyrazole ring substituted at one position by a thienyl group and at another by a hydroxymethyl group. This unique arrangement contributes to its chemical reactivity and biological properties.
Key structural data include:
(5-thien-2-yl-1H-pyrazol-4-yl)methanol can participate in several chemical reactions:
The reaction conditions such as temperature, solvent, and catalysts play critical roles in determining the outcome and efficiency of these reactions.
The mechanism of action for (5-thien-2-yl-1H-pyrazol-4-yl)methanol primarily revolves around its interactions with biological targets, potentially including enzymes or receptors involved in metabolic pathways. The thienyl moiety may enhance binding affinity due to its ability to engage in π-stacking interactions or hydrogen bonding.
Studies have indicated that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory and antimicrobial effects, suggesting that (5-thien-2-yl-1H-pyrazol-4-yl)methanol may possess similar properties .
Key chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately.
(5-thien-2-yl-1H-pyrazol-4-yl)methanol has several potential applications:
Pyrazole and thiophene rings constitute privileged pharmacophores independently validated in numerous clinical agents. Pyrazole’s diazole structure provides:
Thiophene, a sulfur-containing heterocycle, contributes complementary properties:
Table 1: Electronic and Physicochemical Properties of Pyrazole vs. Thiophene
Property | Pyrazole | Thiophene | |
---|---|---|---|
Aromaticity | 6π-electron system (diazole) | 6π-electron system (thiaole) | |
H-bonding capacity | Donor/accept (N1-H/N2) | Weak acceptor (S) | |
logP contribution | Moderate (∼0.5-1.2) | High (∼1.8-2.5) | |
Metabolic susceptibility | Low (resists P450 oxidation) | Moderate (S-oxidation possible) | |
FDA-approved drugs (examples) | Celecoxib, Crizotinib, Ruxolitinib | Tiaprofenic acid, Olanzapine, Ticlopidine | [2] [4] |
Hybridization of pyrazole and thiophene creates a synergistic pharmacophore with enhanced target engagement capabilities:
Table 2: Approved Drugs Featuring Pyrazole or Thiophene Moieties
Drug Name | Therapeutic Class | Heterocycle Present | Key Target | |
---|---|---|---|---|
Crizotinib | Anticancer (ALK inhibitor) | Pyrazole | EML4-ALK kinase | [2] |
Ruxolitinib | Myeloproliferative disorders | Pyrazole | JAK1/2 kinases | [2] |
Erdafitinib | Anticancer (FGFR inhibitor) | Pyrazole | FGFR1-4 kinases | [2] |
Olanzapine | Antipsychotic | Thiophene | Dopamine/Serotonin receptors | [4] |
Ticagrelor | Antiplatelet | Thiophene | P2Y12 ADP receptor | [4] |
Zileuton | Antiasthmatic | Thiophene | 5-Lipoxygenase | [4] |
The synthesis of pyrazole-thiophene hybrids evolved from Paal-Knorr and Gewald reaction methodologies in the 1990s, initially yielding fused systems with limited medicinal applications [4]. Advancements in cross-coupling catalysis (∼2005–2010), particularly Suzuki-Miyaura and Stille reactions, enabled efficient construction of unfused biheteroaryl scaffolds like (5-thien-2-yl-1H-pyrazol-4-yl)methanol [8] . Key milestones include:
Table 3: Evolution of (5-thien-2-yl-1H-pyrazol-4-yl)methanol in Drug Discovery
Time Period | Development Milestone | Significance | |
---|---|---|---|
Pre-2010 | Synthesis via Gewald/Paal-Knorr routes | Limited yields (15-30%); fused ring systems | [4] |
2010–2015 | Pd-catalyzed cross-coupling optimization | >80% yields; access to unfused hybrids | [8] |
2015–2020 | Hydroxymethyl derivatization strategies | Enabled prodrugs (esters/carbonates) and linkers | [1] [3] |
2020–present | Kinase inhibitor applications (CHK1, JAK2, FGFR) | IC50 values 0.013–0.4 μM in cellular assays | [5] [6] |
The compound’s emergence as a versatile kinase inhibitor precursor is exemplified in studies where its incorporation into CHK1 inhibitors yielded compound (R)-17 (IC50 = 0.4 nM) with >4300-fold selectivity over CHK2 [5]. Similarly, Erdafitinib analogs featuring this core demonstrated improved metabolic stability (t1/2 > 6h in microsomes) versus non-thiophene derivatives [2] [4].
Comprehensive Compound Index